![molecular formula C16H27N3O B5713757 N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide](/img/structure/B5713757.png)
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, an ethyl-methylamino group, and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound often employs solvent-free reactions, which are both economical and environmentally friendly. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-(diethylamino)ethyl]amino}phenyl)acetamide: Similar in structure but lacks the methylamino group.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar but with an amino group instead of the acetamide moiety.
Uniqueness
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[4-[[2-(diethylamino)ethyl-methylamino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-5-19(6-2)12-11-18(4)13-15-7-9-16(10-8-15)17-14(3)20/h7-10H,5-6,11-13H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOCQLSGRPLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
![2-(2-nitrophenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5713679.png)
![2-[4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5713682.png)


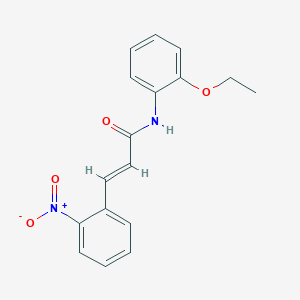
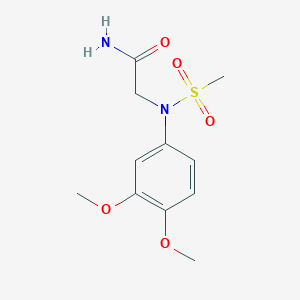
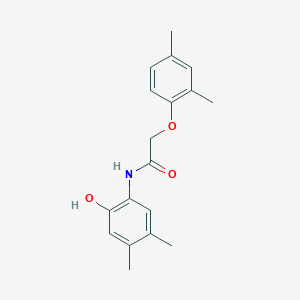
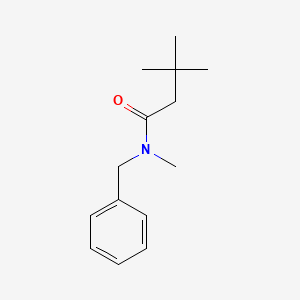
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
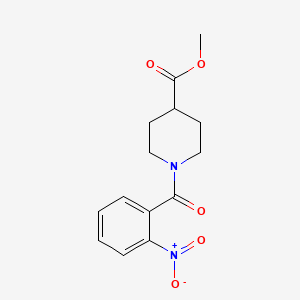
![1-Methyl-3-[2-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B5713760.png)
